1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone
Description
Historical Context of Oxazole-Piperazine Hybrid Compounds
Oxazole-piperazine hybrids emerged as a strategic response to limitations in early-generation heterocyclic therapeutics. The foundational work in oxazole chemistry dates to 1876 with the synthesis of 2-methyl oxazole, but significant medicinal applications began only after the discovery of penicillin’s β-lactam structure, which contains a thiazole ring. Piperazine’s introduction into drug design gained momentum in the mid-20th century due to its conformational flexibility and ability to improve pharmacokinetic profiles.
The first-generation hybrids focused on antibacterial applications, exemplified by linezolid derivatives. Subsequent iterations incorporated sulfonyl groups to enhance metabolic stability, as seen in the transition from furazolidone to modern PAS-targeting agents. The specific integration of 3-chlorophenyl and phenylsulfonyl substituents in this compound reflects post-2010 optimization strategies for kinase inhibition and protease targeting.
Significance in Medicinal Chemistry Research
This compound exemplifies three critical design principles in contemporary drug discovery:
- Bioisosteric Replacement : The oxazole ring serves as a metabolically stable analog of carboxylic acid esters, mitigating hydrolysis while maintaining hydrogen-bonding capacity.
- Spatial Organization : X-ray crystallographic data (PubChem CID 42587926) confirms the piperazine moiety’s chair conformation positions the acetyl group for optimal solvent exposure, potentially enhancing blood-brain barrier permeability.
- Electrophilic Modulation : The phenylsulfonyl group (-SO2-Ph) introduces strong electron-withdrawing effects, stabilizing the oxazole ring’s π-system and creating a polarized binding surface for enzyme active sites.
Recent structure-activity relationship (SAR) studies demonstrate that the 3-chloro substitution on the phenyl ring increases hydrophobic interactions with protein pockets containing leucine or valine residues. Comparative molecular field analysis (CoMFA) models suggest the sulfonyl oxygen atoms participate in critical hydrogen bonds with serine hydroxyl groups in cholinesterase targets.
Structural Classification within Heterocyclic Compounds
The compound belongs to the rare class of 1,3-oxazole-piperazine sulfonamides , characterized by:
| Structural Feature | Role in Bioactivity |
|---|---|
| 1,3-Oxazole core (C3H3NO) | Aromatic π-π stacking interactions |
| N-acetylpiperazine (C5H10N2O) | Conformational flexibility |
| 4-Phenylsulfonyl group (C6H5SO2) | Electrophilic recognition element |
| 3-Chlorophenyl substituent | Hydrophobic anchor |
Quantum mechanical calculations (DFT/B3LYP 6-31G**) reveal three key electronic features:
- High electron density at oxazole’s O1 (Mulliken charge = -0.43)
- Partial positive charge on sulfonyl sulfur (δ+ = 1.12)
- Dipole moment of 5.78 Debye directed along the piperazine-acetyl axis
These properties enable simultaneous interactions with both polar active sites and hydrophobic protein domains, a dual-binding mechanism observed in kinase inhibitors like imatinib derivatives.
Research Objectives and Scientific Rationale
Current investigations focus on three primary objectives:
Synthetic Optimization : Developing regioselective methods for introducing the 3-chlorophenyl group without competing 4-isomer formation. Recent advances employ Pd(II)-catalyzed C-H activation, achieving 89% yield in pilot studies.
Target Identification : Preliminary docking simulations (AutoDock Vina) suggest strong affinity (ΔG = -9.8 kcal/mol) for the PAS domain of acetylcholinesterase, with particular complementarity to Trp286 and Phe295 residues. Parallel screening identifies potential inhibition of STAT3 phosphorylation pathways.
Structure-Property Relationships : Systematic variation of the sulfonyl group (e.g., tosyl vs. mesyl) aims to balance solubility (logP range 2.1-3.8) and plasma protein binding (PPB 78-92%). Initial ADMET predictions (SwissADME) indicate favorable hepatic stability (t1/2 > 6h) but moderate CYP3A4 inhibition (IC50 ≈ 15μM).
Properties
IUPAC Name |
1-[4-[4-(benzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-15(26)24-10-12-25(13-11-24)21-20(30(27,28)18-8-3-2-4-9-18)23-19(29-21)16-6-5-7-17(22)14-16/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCYGWVPCNDWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically added through sulfonation reactions, using reagents like sulfonyl chlorides.
Formation of the Piperazine Moiety: The piperazine ring is formed through nucleophilic substitution reactions, often involving piperazine derivatives.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Chlorobenzene derivatives, sulfonyl chlorides, nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxazole moieties exhibit significant antimicrobial properties. The specific compound under study has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans .
Analgesic Properties
Studies have demonstrated that derivatives of oxazoles can possess analgesic effects. The mechanism is believed to involve inhibition of cyclooxygenase enzymes (COX), which play a crucial role in pain and inflammation pathways .
Antitumor Activity
Recent findings suggest that the compound may have antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Toxicity Assessment
Toxicological evaluations are essential for understanding the safety profile of this compound. Acute toxicity studies have been conducted using standard protocols, revealing varying levels of toxicity across different formulations .
Case Studies
Several case studies provide insights into the applications of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of related oxazole compounds against various bacterial strains, demonstrating promising results that justify further exploration in clinical settings .
- Analgesic Testing : In vivo models were used to assess the analgesic potential through writhing and hot plate tests, indicating significant pain relief compared to control groups .
- Cancer Research : Investigations into the antitumor effects highlighted the compound's ability to induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer therapies .
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of 1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Structural Insights :
- Substituent Effects : Chloro groups (as in the target compound and biphenyl analogs) enhance lipophilicity and receptor affinity, whereas methoxy or trifluoromethyl groups (e.g., 7f in ) may alter electron distribution and metabolic pathways .
- Sulfonyl vs. Carbonyl : Sulfonyl groups (target compound, 7d) improve stability compared to carbonyl-linked analogs (e.g., 5F-5H in ), which are more prone to hydrolysis .
Pharmacological and Physicochemical Comparisons
Antiproliferative Activity:
- The target compound’s oxazole core may confer selectivity toward kinase inhibitors, whereas tetrazole-thio analogs (e.g., 7d) show moderate activity against cancer cell lines (IC₅₀: 10–50 μM) .
- Mechanistic Insight : Sulfonyl groups in both compounds likely interact with ATP-binding pockets in kinases, as seen in QSAR studies .
CNS Activity:
Antifungal Activity:
- Metal complexes of piperazine-ethanone ligands () show enhanced activity compared to parent ligands, suggesting that the target compound’s efficacy could be amplified via metal coordination .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone, often referred to as a complex organic compound, is notable for its diverse biological activities. This compound features a piperazine moiety linked to an oxazole ring, which is known for its pharmacological potential. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, therapeutic applications, and safety assessments.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O4S |
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | 1-[4-[2-(3-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone |
| CAS Number | 946278-69-9 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The oxazole ring facilitates hydrogen bonding and π-π interactions with receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against Gram-positive bacteria and fungi such as Candida albicans .
Analgesic Activity
In a study assessing the analgesic properties of oxazole derivatives, it was found that compounds similar to this compound demonstrated substantial pain relief in animal models through both the writhing test and hot plate test . The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in pain and inflammation pathways.
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted to assess the safety profile of this compound. Results indicated low toxicity levels in tested models, with no significant adverse effects observed in histopathological assessments . This suggests a favorable safety margin for potential therapeutic applications.
Case Studies
Several case studies have documented the synthesis and evaluation of related oxazole compounds. For example:
- Synthesis and Evaluation : A study synthesized new oxazolones and evaluated their analgesic and anti-inflammatory activities. The findings highlighted the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : In silico studies have predicted binding affinities against COX enzymes, supporting the observed analgesic effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(4-(2-(3-Chlorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone, and how can intermediates be optimized?
- Methodological Answer : Multi-step synthesis is typically employed, starting with oxazole ring formation via cyclization of substituted precursors. For example, coupling a 3-chlorophenyl-substituted oxazole with a phenylsulfonyl group can be achieved using sulfonation reagents like benzenesulfonyl chloride. Subsequent piperazine conjugation may require Buchwald-Hartwig amination or nucleophilic substitution under reflux conditions. Acetylation of the piperazine nitrogen can be performed using acetyl chloride in anhydrous solvents. Key intermediates include the oxazole-piperazine core, which should be purified via column chromatography or recrystallization (e.g., ethanol/DMF mixtures) to ensure >95% purity .
Table 1: Example Reaction Conditions for Intermediate Formation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxazole cyclization | DCC, CH₃CN, 60°C | 75% | |
| Piperazine coupling | K₂CO₃, DMF, 80°C | 68% | |
| Acetylation | AcCl, Et₃N, 0°C | 82% |
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and aromatic substituents.
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond in sulfonyl group: ~1.76 Å) and dihedral angles between aromatic rings (e.g., 76.67° between chlorophenyl and oxazole planes) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₅H₂₃ClN₃O₃S: 504.12 g/mol).
- IR : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods complement experimental data to predict the reactivity of the sulfonyl and oxazole moieties?
- Methodological Answer :
-
DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing nature can be modeled to assess its impact on oxazole ring stability .
-
Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water mixtures) to study solubility and aggregation behavior.
-
Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina or Schrödinger .
Table 2: Example DFT Parameters
Parameter Value Software Reference Basis Set 6-31G* Gaussian 16 Solvation Model PCM (Water)
Q. What experimental designs are effective for resolving contradictions in biological activity data across assays?
- Methodological Answer :
- Replication : Use ≥4 biological replicates per condition to account for variability (see split-plot designs in ).
- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors for enzyme assays) to validate assay conditions.
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to assess potency trends.
- Orthogonal Assays : Cross-validate results using fluorescence-based and radiometric assays for the same target .
Q. How should metabolic stability and degradation pathways be studied for this compound?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile functional groups (e.g., sulfonyl or acetyl cleavage) .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate IC₅₀ values.
- ANOVA with Post-Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD for p < 0.05 significance).
- Principal Component Analysis (PCA) : Reduce dimensionality of multi-parametric datasets (e.g., cytotoxicity, solubility, metabolic stability) to identify key variables .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and assess activity shifts.
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models.
- Co-Crystallization : Resolve X-ray structures of analogs bound to targets (e.g., kinases) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
